Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime
Description
Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime is a derivative of benzo[d][1,3]dioxole-4-carbaldehyde (CAS 7797-83-3), a compound with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol . The parent aldehyde is characterized by a benzodioxole ring (a fused benzene ring with a 1,3-dioxole moiety) and a formyl (-CHO) group at the 4-position. The O-methyl oxime derivative replaces the aldehyde’s oxygen with a methoxyamino (-ON-OCH₃) group, enhancing its stability and modifying its reactivity for applications in pharmaceuticals and organic synthesis.
This compound is primarily used as an intermediate in synthesizing bioactive molecules, including anticancer, antiviral, and anti-infective agents . Its structural uniqueness lies in the benzodioxole scaffold, which is known to improve metabolic stability and binding affinity in drug design.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVNULOVRABQM-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Benzo[d][1,3]dioxole derivatives, including O-methyl oxime forms, have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds exhibit significant efficacy in treating mood disorders such as major depressive disorder and generalized anxiety disorder. Research indicates that they enhance serotonin transmission in the brain, providing a therapeutic effect comparable to existing antidepressants .
1.2 Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of benzo[d][1,3]dioxole possess inhibitory effects on various cancer cell lines, including glioblastoma. One study reported that specific derivatives exhibited potent antitumor activity, suggesting the potential for development into cancer therapeutics .
1.3 Enzyme Inhibition
Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime has been studied for its role as an inhibitor of certain enzymes, such as transaminases involved in metabolic pathways. This inhibition can affect the biosynthesis of crucial biomolecules, making it a candidate for further exploration in metabolic engineering and drug design .
Organic Synthesis
2.1 Synthesis of Oximes
The compound serves as a precursor in the synthesis of various oxime derivatives. The ability to form stable oximes from aldehydes is crucial in organic synthesis, allowing for the production of complex molecules used in pharmaceuticals and agrochemicals .
2.2 Photocatalytic Reactions
Recent advancements have utilized benzo[d][1,3]dioxole derivatives in photocatalytic reactions. These reactions leverage light to facilitate chemical transformations, enhancing the efficiency and selectivity of synthetic processes .
Pharmacokinetics and Metabolism
3.1 Metabolic Pathways
Research indicates that this compound undergoes significant metabolic processing in vivo. Understanding these pathways is essential for predicting the pharmacokinetic behavior of the compound and optimizing its therapeutic efficacy .
3.2 Isotopic Labeling Studies
Isotopically labeled versions of this compound have been developed to study its metabolism and distribution within biological systems. Such studies provide insights into how modifications to the structure can influence pharmacokinetics and bioavailability .
Case Studies
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime with structurally related compounds, focusing on substituents , reactivity , synthetic utility , and biological applications .
Table 1: Structural and Functional Comparison
Key Findings
Reactivity in Schiff Base Formation this compound exhibits enhanced stability compared to the parent aldehyde, making it suitable for controlled Schiff base reactions. For example, it condenses with amino-triazoles under microwave irradiation to form triazolo-thiadiazoles, a class of compounds with antimicrobial and anticancer activity . In contrast, the parent aldehyde (CAS 7797-83-3) reacts directly with amines but requires acidic conditions and heat, limiting its utility in sensitive syntheses .
Biological Activity
- The O-methyl oxime derivative’s modified electronic profile improves interactions with biological targets. For instance, RAV2—a related oxime derivative with a benzodioxolylmethyl group—demonstrated potent inhibition of estrogen receptor α (ERα) in breast cancer cells, suggesting structural modifications significantly impact bioactivity .
- Compounds like 6-methoxybenzo[d][1,3]dioxole-5-carbaldehyde (CAS 5780-00-7) lack the oxime group but are valued for their electron-rich aromatic rings, which enhance binding to kinase targets in drug discovery .
Synthetic Versatility Brominated analogs (e.g., Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate, CAS 1312610-07-3) introduce halogen atoms for cross-coupling reactions, a feature absent in the O-methyl oxime derivative but critical for diversifying molecular scaffolds . The parent aldehyde (CAS 7797-83-3) is a precursor to alcohols (e.g., 1-(Benzo[d][1,3]dioxol-4-yl)ethanol) and ketones via Grignard or oxidation reactions, highlighting its flexibility in multi-step syntheses .
Biological Activity
Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of oximes, characterized by the presence of the functional group . The specific structure of this compound involves a methoxy group attached to the oxime nitrogen, enhancing its reactivity and biological profile.
Synthesis methods often involve the reaction of benzo[d][1,3]dioxole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. Variations in synthesis can lead to derivatives with modified biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of benzo[d][1,3]dioxole derivatives. For instance, a related compound demonstrated moderate antioxidant activity with an IC50 value of 86.3 μM in DPPH scavenging assays . This suggests that this compound may possess similar properties, contributing to cellular protection against oxidative stress.
Anticancer Properties
Research indicates that oxime derivatives can act as cytotoxic agents against various cancer cell lines. The introduction of an oxime group into chemical frameworks has been associated with enhanced anticancer activity. For example, compounds with similar structures have shown significant inhibition against topoisomerase I, a crucial enzyme in DNA replication and repair . The cytotoxicity profile for related compounds suggests that this compound could also exhibit potent anticancer effects.
| Cell Line | GI50 (µM) |
|---|---|
| Lung (HOP-62) | 6.7 |
| Colon (HCT-116) | 1.5 |
| CNS (SF-539) | 14 |
| Melanoma (UACC-62) | 12 |
| Ovarian (OVCAR-3) | 1.4 |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated various benzodioxole derivatives for their biological activities using different cell lines. The results indicated that modifications at the dioxole ring significantly influenced their cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Research into the mechanism of action for related compounds revealed that they might induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds indicate that structural modifications can enhance bioavailability and reduce metabolic degradation by cytochrome P450 enzymes . This aspect is critical for developing effective therapeutic agents with fewer side effects.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime?
The synthesis typically involves oxime formation via condensation of the aldehyde precursor with O-methyl hydroxylamine. Key steps include:
- Aldehyde activation : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Reagent stoichiometry : A 1:1 molar ratio of aldehyde to O-methyl hydroxylamine ensures efficient oxime formation .
- Purification : Recrystallization from ether or column chromatography yields pure product (e.g., 82% yield in analogous oxime syntheses) .
- Validation : Confirm structure via -NMR (e.g., characteristic oxime proton at δ 8.75 ppm) and HRMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- - and -NMR : Identify oxime protons (δ 8.5–9.0 ppm) and aldehyde-derived carbons (δ 160–170 ppm). For example, -NMR signals at δ 164.22 (C=O) and δ 152.18 (oxime) are diagnostic .
- HRMS : Confirm molecular weight (e.g., theoretical m/z 378.1580 vs. observed 378.4275 for a related oxime) .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How do substituents on the benzodioxole ring influence regioselectivity in cyclization reactions involving this oxime?
- Electronic effects : Electron-donating groups (e.g., -OMe) accelerate cyclization by stabilizing transition states, while electron-withdrawing groups (e.g., -Cl) may shift the rate-limiting step, as seen in photoinduced electron transfer (PET) reactions .
- Methodology :
- Vary substituents (e.g., 4-Cl, 3-OMe) and monitor reaction kinetics via UV-vis spectroscopy.
- Use DFT calculations to predict regiochemical outcomes (e.g., phenanthridine vs. isoquinoline derivatives) .
Q. How can contradictory biological activity data be resolved across different assay systems?
- Case study : In aldose reductase inhibition assays, discrepancies arise from enzyme source variations (e.g., recombinant vs. native proteins).
- Approach :
Q. What mechanistic insights can be gained from studying photoinduced electron transfer (PET) in this oxime’s reactivity?
- PET-driven cyclization : Substituents alter the rate-limiting step (e.g., electron-rich aryl groups favor charge transfer over radical pathways) .
- Experimental design :
- Use time-resolved fluorescence to track PET efficiency.
- Compare reaction rates under UV light (λ = 365 nm) vs. dark conditions .
Methodological Considerations
Q. How can computational chemistry complement experimental data to predict novel reactivity?
- Tools :
- Molecular docking to simulate enzyme-inhibitor interactions (e.g., aldose reductase binding) .
- Transition state modeling to optimize cyclization pathways .
- Validation : Correlate computational predictions with experimental yields or kinetic data .
Q. What strategies improve the stability of this oxime during storage and handling?
- Storage : Protect from light and moisture; use amber vials at –20°C.
- Stability assays : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
